tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate
Description
tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate is a bicyclo[1.1.1]pentane (BCP)-derived compound featuring a tert-butoxycarbonyl (Boc) carbamate group. BCP scaffolds are highly strained, sp³-rich bioisosteres widely used to replace flat aromatic systems like aniline, improving physicochemical properties such as solubility, metabolic stability, and three-dimensionality in drug candidates . This compound is pivotal in medicinal chemistry, exemplified by its role in synthesizing β-secretase (BACE1) inhibitors for Alzheimer’s disease research . Its structural rigidity and unique electronic profile make it a valuable building block for drug discovery.
Properties
CAS No. |
1886967-60-7 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
tert-butyl N-(1-bicyclo[1.1.1]pentanyl)carbamate |
InChI |
InChI=1S/C10H17NO2/c1-9(2,3)13-8(12)11-10-4-7(5-10)6-10/h7H,4-6H2,1-3H3,(H,11,12) |
InChI Key |
UANAVNVJNKGXCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)C2 |
Origin of Product |
United States |
Preparation Methods
Photochemical Flow Synthesis of Bicyclo[1.1.1]pentane Core
A large-scale synthesis of bicyclo[1.1.1]pentane derivatives involves a photochemical reaction in flow between [1.1.1]propellane and diacetyl under 365 nm irradiation. This method allows rapid and scalable construction of the BCP core without the use of mercury lamps or quartz vessels, producing diketone intermediates on a kilogram scale within hours.
The diketone intermediate is then converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via a haloform reaction in batch mode, enabling multigram scale production of functionalized BCP building blocks.
Carbamate Formation via Curtius Rearrangement
The conversion of bicyclo[1.1.1]pentane carboxylic acid derivatives to carbamates is commonly achieved through Curtius rearrangement using diphenylphosphoryl azide (DPPA) or related azide reagents.
For example, a typical procedure dissolves the carboxylic acid precursor in tert-butanol with triethylamine and diphenylphosphoryl azide, heating the mixture at 85 °C for 24 hours. This results in the formation of the tert-butyl carbamate derivative with yields around 80-83% after purification by column chromatography.
The reaction sequence involves formation of an acyl azide intermediate, rearrangement to an isocyanate, and subsequent trapping by tert-butanol to form the carbamate.
Alternative Radical-Mediated Functionalization
Radical-initiated atom-transfer radical addition (ATRA) ring-opening reactions of [1.1.1]propellane have been employed to introduce various substituents, including carbamate groups, onto the BCP scaffold. Triethylborane can initiate these radical processes, allowing for diverse functionalization.
This method is valuable for creating a broad range of BCP derivatives with different substituents, enhancing the versatility of the carbamate synthesis.
Detailed Experimental Data and Yields
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Photochemical flow reaction | [1.1.1]propellane + diacetyl, 365 nm irradiation, flow reactor | Bicyclo[1.1.1]pentane diketone intermediate | ~1000 g scale in 6 h | Mercury lamp-free, scalable |
| Haloform reaction | Diketone + haloform reagents, batch | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | 500 g scale | Multigram scale synthesis |
| Curtius rearrangement | Carboxylic acid + diphenylphosphoryl azide + Et3N + tBuOH, 85 °C, 24 h | tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate | 80-83% | Purified by column chromatography |
| Radical ATRA reaction | [1.1.1]propellane + triethylborane initiation | Various BCP derivatives including carbamates | Variable | Enables diverse functionalization |
Research Findings and Practical Considerations
The flow photochemical method is a breakthrough for large-scale BCP synthesis, enabling rapid and safe production of key intermediates without hazardous mercury lamps.
The Curtius rearrangement approach is robust and reproducible, providing high yields of tert-butyl carbamate derivatives suitable for medicinal chemistry applications.
Radical-mediated methods expand the chemical space of BCP derivatives, allowing for tailored functionalization that can improve pharmacokinetic properties in drug design.
Purification typically involves flash chromatography using gradients of hexane and tert-butyl methyl ether or ethyl acetate, yielding white solids with melting points around 138–139 °C for the carbamate product.
Chemical Reactions Analysis
Deprotection Reactions
The tert-butoxycarbonyl (Boc) group in this compound undergoes acid-catalyzed deprotection to yield bicyclo[1.1.1]pentan-1-amine, a critical intermediate in medicinal chemistry.
Key Reaction:
Functionalization of the BCP Core
The BCP scaffold participates in radical-mediated and photochemical reactions due to its high ring strain (65 kcal/mol).
Photochemical Additions
The BCP core reacts with diacetyl under UV light (365 nm) to form diketone intermediates, enabling downstream functionalization:
Substitution and Cross-Coupling Reactions
The carbamate group facilitates nucleophilic substitutions and cross-couplings for diversification:
Suzuki-Miyaura Coupling
Organotrifluoroborate derivatives of BCP-carbamate participate in photoredox cross-couplings:
Oxidation and Reduction
Selective oxidation and reduction reactions modify the carbamate or BCP core:
Fluorination
Electrophilic fluorination using SelectFluor introduces fluorine at the BCP bridgehead:
Reductive Amination
The carbamate is converted to amines via Curtius rearrangement:
Hydrolysis and Esterification
Controlled hydrolysis conditions modify the carbamate functionality:
Alkaline Hydrolysis
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
Structural Significance
Bicyclo[1.1.1]pentane (BCP) is characterized by its three-dimensional structure, which can replace aromatic rings and other functional groups in drug candidates. The incorporation of BCP into molecular designs has shown to improve pharmacokinetic properties such as solubility and permeability while reducing toxicity risks associated with traditional aromatic compounds .
Pharmacological Applications
1. Drug Development
- Bioisosteric Replacement : The use of tert-butyl bicyclo[1.1.1]pentan-1-ylcarbamate as a bioisostere has been demonstrated to enhance the solubility and reduce non-specific binding of drug molecules. This is particularly relevant for compounds that traditionally exhibit poor solubility due to their aromatic structures .
- Case Studies : Research has shown that replacing 1,4-disubstituted phenyl rings with BCP units can lead to improved efficacy and reduced side effects in various therapeutic contexts, including central nervous system disorders and cancer treatment .
2. Synthesis of Chiral Compounds
- Asymmetric Synthesis : The compound has been utilized in the asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes, which are important in developing new pharmaceuticals with specific enantiomeric properties. This process often involves catalytic methods that yield high enantioselectivity, making it a valuable tool in synthetic organic chemistry .
Comparative Data on Applications
The following table summarizes key applications and findings related to this compound:
Case Studies
Several case studies have illustrated the effectiveness of this compound in drug development:
- mGluR Antagonists : In studies involving mGluR antagonists, BCP was shown to improve metabolic stability and solubility compared to traditional structures, leading to more effective therapeutic agents .
- Cancer Therapeutics : Research indicated that compounds incorporating BCP units demonstrated enhanced activity against cancer cell lines, showcasing their potential utility in oncology .
Mechanism of Action
The mechanism of action of tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclo[1.1.1]pentane core can enhance binding affinity and selectivity by providing a stable and well-defined three-dimensional structure . The carbamate group can participate in hydrogen bonding and other interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity: Hydroxymethyl derivatives (e.g., C₁₂H₂₁NO₃) exhibit increased polarity due to the -OH group, enhancing aqueous solubility .
- Electron-Withdrawing Effects : Trifluoromethyl (-CF₃) groups improve metabolic stability by resisting oxidative degradation .
- Synthetic Utility : Bromomethyl analogs serve as intermediates for further functionalization .
Comparison with Non-BCP Analogs
Aniline Derivatives
Aniline-based compounds are prone to forming reactive metabolites, leading to toxicity. BCP analogs like tert-butyl BCP-carbamate retain similar steric bulk but eliminate metabolic liabilities due to their saturated, non-aromatic structure .
Bicyclo[2.2.2]octane (BCO) Derivatives
BCO-based compounds (e.g., tert-butyl (4-amino-BCO-1-yl)carbamate, C₁₃H₂₄N₂O₂) have larger ring systems, reducing strain but increasing molecular weight. BCP derivatives offer superior conformational rigidity and compactness, favoring membrane permeability .
Radical-Mediated Amination
BCP-carbamates are synthesized via radical chemistry using [1.1.1]propellane as a strained precursor:
- C-Centered Radical Pathways : Uchiyama’s group developed multicomponent carboamination for BCPA derivatives .
- N-Centered Radical Pathways: Leonori’s electrophilic nitrogen radicals enable direct functionalization of propellane .
Example : tert-Butyl BCP-carbamate is prepared via reductive amination of bicyclo[1.1.1]pentan-1-amine with Boc-anhydride, yielding 31% under optimized conditions .
Physicochemical Profiles
Biological Activity
Introduction
tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The bicyclo[1.1.1]pentane (BCP) scaffold serves as a bioisostere for various functional groups, enhancing the pharmacological properties of compounds by improving solubility, metabolic stability, and reducing nonspecific binding.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a bicyclic structure known for its rigidity and three-dimensional conformation, making it an attractive candidate for drug design.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of BCP derivatives, including those related to this compound. For instance, a study demonstrated that BCP-containing compounds significantly attenuated lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50%. This effect was linked to the downregulation of pro-inflammatory cytokines such as TNFα, MCP1, and MIP1α, suggesting a robust anti-inflammatory mechanism (IC50 values were reported in the picomolar range) .
Pharmacokinetic Properties
The incorporation of the tert-butyl group into bicyclic structures often results in altered physicochemical properties that can enhance oral bioavailability and metabolic stability. A comparative study evaluated various analogues and found that those containing the BCP motif exhibited improved solubility and reduced lipophilicity compared to traditional phenyl ring structures . This is crucial for developing orally active drugs.
Table 1: Biological Activities of BCP Derivatives
| Compound | IC50 (nM) | Mechanism of Action | References |
|---|---|---|---|
| BCP-sLXm 6a | 0.5 | Inhibition of NFκB activation | |
| This compound | TBD | Anti-inflammatory | |
| 3-Acetylbicyclo[1.1.1]pentane | TBD | Cytokine modulation |
Note: TBD = To Be Determined.
Case Studies
Case Study 1: Anti-inflammatory Efficacy
In a controlled study, BCP derivatives were administered to monocyte cultures stimulated with LPS to evaluate their anti-inflammatory effects. The results indicated that compounds featuring the BCP scaffold effectively reduced inflammatory markers, showcasing their potential as therapeutic agents in inflammatory diseases .
Case Study 2: Drug Development Applications
The application of bicyclo[1.1.1]pentane as a bioisostere has been explored in developing γ-secretase inhibitors, which are crucial for treating Alzheimer's disease. The introduction of the BCP motif led to compounds with enhanced potency and selectivity compared to traditional scaffolds .
Q & A
Q. What are the key synthetic methodologies for tert-butyl bicyclo[1.1.1]pentan-1-ylcarbamate under mild reaction conditions?
The compound can be synthesized via triethylborane-initiated atom-transfer radical addition (ATRA) ring-opening of tricyclo[1.1.1.0¹,³]pentane (TCP) with alkyl halides. This method offers broad substrate scope, functional group tolerance (e.g., peptides, nucleosides), and mild conditions (room temperature, short reaction times). The BCP halide intermediates can be further functionalized into carbonyls, alcohols, or heterocycles via dehalogenation or cross-coupling reactions .
Q. How can researchers confirm the structural integrity and purity of this compound?
Use a combination of ¹H/¹³C NMR to verify the bicyclo[1.1.1]pentane scaffold and tert-butyl carbamate group. X-ray crystallography is recommended for unambiguous confirmation of the strained BCP geometry. Purity should be assessed via HPLC-MS (≥95%) and elemental analysis .
Q. What safety precautions are advised for handling this compound in the lab?
Limited toxicological data exist, but standard precautions include:
- Use of PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- Store in a cool, dry place away from oxidizers.
- For spills, use dry sand or alcohol-resistant foam; avoid water due to potential reactivity with halide byproducts .
Advanced Research Questions
Q. How can enantioselective synthesis of 2-substituted BCP derivatives be achieved?
A nitrogen-atom insertion-deletion strategy enables enantioselective synthesis. This involves asymmetric imine addition to bicyclo[1.1.0]butanes followed by skeletal editing. Chiral ligands (e.g., spirocyclic phosphoramidites) and transition-metal catalysts (e.g., Cu(I)) are critical for achieving >90% enantiomeric excess (ee) .
Q. What strategies resolve contradictions in functionalization efficiency across different BCP substrates?
Discrepancies arise from steric hindrance and electronic effects. For example:
Q. How can this compound be transformed into bioactive derivatives?
Key transformations include:
Q. What are the limitations of current BCP bioisostere designs in drug discovery?
Challenges include:
- Metabolic stability : While BCPs improve solubility, some derivatives show CYP450-mediated oxidation.
- Stereochemical complexity : Enantiomer-specific activity requires precise synthetic control.
- Solubility-Permeability Trade-off : Highly lipophilic BCPs may reduce aqueous solubility despite enhanced membrane permeability .
Methodological Considerations
Q. How to optimize reaction yields when scaling up BCP synthesis?
- Batch vs. Flow : Continuous flow systems reduce exothermic risks in radical reactions.
- Purification : Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization (CH₂Cl₂/hexane).
- Quality Control : Monitor by TLC (Rf = 0.3–0.5 in 3:1 hexane/EtOAc) and GC-MS for volatile byproducts .
Q. What analytical techniques differentiate BCP regioisomers?
- NOESY NMR : Probes spatial proximity of bridgehead protons.
- IR Spectroscopy : Carbamate C=O stretches (~1680–1720 cm⁻¹) vary with substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirms molecular formula .
Data Interpretation and Validation
Q. How to address discrepancies in reported BCP physicochemical properties?
Cross-validate data using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
